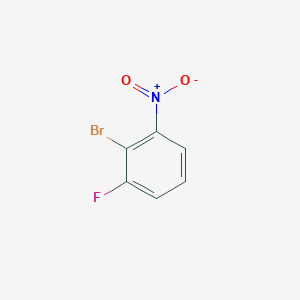

2-Bromo-3-fluoronitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVWQQTOYDXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593216 | |

| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59255-94-6 | |

| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Bromo-3-fluoronitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoronitrobenzene is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a nitro group, a bromine atom, and a fluorine atom. The strong electron-withdrawing nature of the nitro moiety significantly influences the reactivity of the aromatic ring, making the compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and material science.[1] This guide provides a comprehensive overview of its core chemical properties, reactivity, and established experimental protocols, offering field-proven insights for its effective application in research and development.

Core Physicochemical Properties

2-Bromo-3-fluoronitrobenzene is typically a colorless to light yellow solid at room temperature.[1] Its fundamental properties are summarized below, providing a baseline for its handling, storage, and application in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 59255-94-6 | [2] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][2][3] |

| Molecular Weight | 220.00 g/mol | [2] |

| Appearance | Colorless crystal or light yellow solid | [1] |

| Melting Point | 42.0 - 44.0 °C | [1] |

| Boiling Point | 222.3 ± 20.0 °C (Predicted) | [1] |

| Density | ~1.808 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [1] |

| Flash Point | 88.3 °C | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis and Preparation

The most common laboratory and industrial synthesis of 2-Bromo-3-fluoronitrobenzene involves the electrophilic nitration of a suitable precursor.

Primary Synthetic Route: Electrophilic Nitration

The standard method for preparing 2-Bromo-3-fluoronitrobenzene is the direct nitration of 2-bromo-3-fluorobenzene.[1] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The sulfuric acid serves both as a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.

Sources

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-3-fluoronitrobenzene for Advanced Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 2-Bromo-3-fluoronitrobenzene (CAS 59255-94-6). We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective utilization in the laboratory. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering researchers to leverage this versatile building block to its full potential.

Core Molecular Profile and Physicochemical Properties

2-Bromo-3-fluoronitrobenzene is a trifunctional aromatic compound that serves as a highly valuable intermediate in modern organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the benzene ring, provides a powerful toolkit for medicinal chemists and material scientists.[1][2] The interplay of these functional groups dictates its reactivity and makes it a strategic precursor for a diverse range of complex molecules.[2][3]

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 59255-94-6 | [4][5][6] |

| Molecular Formula | C₆H₃BrFNO₂ | [4][6][7] |

| Molecular Weight | 220.00 g/mol | [8] |

| Appearance | Colorless crystal or light yellow to brown solid | [7] |

| Melting Point | 42.0-44.0 °C | [5][6][7] |

| Boiling Point | 222.3 ± 20.0 °C (Predicted) | [5][7] |

| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and dichloromethane. | [7] |

| Flash Point | 88.3°C | [7] |

| Purity | Typically available in 95-98% purity. | [4][6] |

Synonyms: 2-Bromo-1-fluoro-3-nitrobenzene, 3-Fluoro-2-bromonitrobenzene.[4]

Strategic Synthesis of 2-Bromo-3-fluoronitrobenzene

The synthesis of 2-Bromo-3-fluoronitrobenzene can be approached through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two common methods are outlined below.

Method 1: Electrophilic Nitration of 2-Bromo-3-fluorobenzene

A straightforward approach involves the direct nitration of 2-bromo-3-fluorobenzene.[7] In this electrophilic aromatic substitution reaction, the starting material is treated with nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile.[7] The directing effects of the bromo and fluoro substituents guide the position of nitration.

Caption: Synthesis of 2-Bromo-3-fluoronitrobenzene via nitration.

Method 2: Sandmeyer-type Reaction from 2-Bromo-3-nitroaniline

A more detailed and often higher-yielding synthesis starts from 2-bromo-3-nitroaniline.[5] This multi-step process involves the diazotization of the aniline followed by a Schiemann-type reaction.

Experimental Protocol:

Step 1: Diazotization of 2-Bromo-3-nitroaniline

-

In a reaction vessel, suspend 21.6 g (0.1 mol) of 2-bromo-3-nitroaniline in a mixture of 12.5 mL (0.15 mol) of concentrated hydrochloric acid and 12.5 mL of water.[5]

-

Cool the mixture to below 15°C using an ice bath.[5]

-

Slowly add a solution of 8.3 g (0.12 mol) of sodium nitrite in 14.5 mL of water dropwise, maintaining the temperature below 15°C.[5]

-

To the resulting diazonium salt solution, add 11.4 g (0.13 mol) of fluoroboric acid.[5]

-

Stir the reaction mixture at 15°C for 2 hours. Monitor the reaction progress by HPLC until the starting aniline is completely consumed.[5]

-

Filter the precipitate, wash the filter cake with methanol, and dry to obtain the intermediate diazonium fluoroborate salt.[5]

Step 2: Thermal Decomposition (Schiemann Reaction)

-

In a separate flask, heat 30 mL of toluene to 100°C.[5]

-

Slowly add 10 g (31.7 mmol) of the dried diazonium fluoroborate salt obtained in the previous step.[5]

-

Maintain the temperature and stir for 1 hour. Monitor the reaction by HPLC until the intermediate is fully consumed.[5]

-

Concentrate the reaction mixture under reduced pressure.[5]

-

Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield pure 2-Bromo-3-fluoronitrobenzene. A molar yield of 83% has been reported for this step.[5]

Caption: Two-step synthesis of 2-Bromo-3-fluoronitrobenzene.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 2-Bromo-3-fluoronitrobenzene stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective transformations.[1][9]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a crucial transformation for introducing a key pharmacophore or a point of further diversification.[10] This opens up a vast chemical space for the synthesis of heterocycles and other nitrogen-containing scaffolds prevalent in medicinal chemistry.[2]

Experimental Protocol: Synthesis of 2-Bromo-3-fluoroaniline

-

Dissolve 1.0 g (5.0 mmol) of 2-bromo-3-fluoronitrobenzene in 50 mL of methanol in a flask and cool to 0°C.[10]

-

Sequentially add 2.2 g (10 mmol) of nickel(II) chloride (NiCl₂) and 0.50 g (14 mmol) of sodium borohydride (NaBH₄) to the solution.[10]

-

Stir the reaction mixture at 0°C for 5 minutes after the addition is complete.[10]

-

Quench the reaction by adding 20 mL of water.[10]

-

Extract the product with ethyl acetate (3 x 20 mL).[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 2-bromo-3-fluoroaniline.[10] A yield of 70% has been reported for this procedure.[10]

An alternative method utilizing Raney nickel as a catalyst under hydrogen pressure has been reported to achieve a 98% yield.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][11] These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse molecular fragments.[12][13] The presence of the ortho-fluoro and meta-nitro groups can influence the electronic properties of the C-Br bond, potentially affecting the reaction kinetics and catalyst choice.[12]

Caption: Suzuki-Miyaura cross-coupling with 2-Bromo-3-fluoronitrobenzene.

The strategic combination of these reactions allows for the construction of complex molecular architectures, making 2-Bromo-3-fluoronitrobenzene a cornerstone intermediate in the synthesis of novel therapeutic agents.[1][2]

Safety and Handling

2-Bromo-3-fluoronitrobenzene is a chemical that requires careful handling in a laboratory setting.[7] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]

Spectroscopic Data

Characterization of 2-Bromo-3-fluoronitrobenzene and its derivatives is typically performed using standard spectroscopic techniques. While the raw spectra are not provided here, links to sources containing spectral data are available.[8][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure and purity of the compound. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns due to the coupling between the protons and the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, and nitro (NO₂) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[8]

Conclusion

2-Bromo-3-fluoronitrobenzene is a strategically important and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials research. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in innovative research and development endeavors.

References

-

ChemBK. (2024, April 9). 2-Bromo-1-fluoro-3-nitrobenzene. Retrieved from [Link]

-

Zhengzhou Lingzhiyue Technology Co., Ltd. 2-Bromo-3-fluoronitrobenzene 59255-94-6. Retrieved from [Link]

-

PubChem. 2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Crucial Role of 2-Bromo-1-fluoro-3-nitrobenzene in Modern Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-2-fluoro-3-nitrobenzene in Organic Synthesis. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Klare, S., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-22. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-3-fluoronitrobenzene | CymitQuimica [cymitquimica.com]

- 5. 59255-94-6 | CAS DataBase [m.chemicalbook.com]

- 6. 2-Bromo-3-fluoronitrobenzene 59255-94-6-Zhengzhou Lingzhiyue Technology Co., Ltd [lingzhiyuechem.net]

- 7. chembk.com [chembk.com]

- 8. 2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Bromo-3-fluoronitrobenzene | CymitQuimica [cymitquimica.com]

- 15. 59255-94-6|2-Bromo-3-fluoronitrobenzene|BLD Pharm [bldpharm.com]

- 16. 2-Bromo-3-fluoronitrobenzene (59255-94-6) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Bromo-3-fluoronitrobenzene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Bromo-3-fluoronitrobenzene, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] The core of this process is the electrophilic aromatic substitution, specifically the nitration of 2-bromo-3-fluorobenzene. This document elucidates the reaction mechanism with a focus on the principles of regioselectivity that govern the substitution pattern on a di-substituted aromatic ring. A detailed, field-proven experimental protocol is presented, alongside methodologies for purification, characterization, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of 2-Bromo-3-fluoronitrobenzene

2-Bromo-3-fluoronitrobenzene (C₆H₃BrFNO₂) is a key building block in organic synthesis.[1] Its trifunctional nature—possessing bromo, fluoro, and nitro groups—offers a versatile platform for subsequent chemical modifications. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization reactions, while the halogen substituents are amenable to various cross-coupling reactions.[2] This strategic positioning of functional groups makes it an important precursor for complex molecular architectures found in modern pharmaceuticals and other high-value chemical products. The successful synthesis of this intermediate hinges on a controlled and regioselective nitration process.

Reaction Mechanism and Regioselectivity

The nitration of 2-bromo-3-fluorobenzene is a classic example of electrophilic aromatic substitution (EAS). The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, colloquially known as "mixed acid."[3][4]

Generation of the Electrophile

The role of sulfuric acid is not merely as a solvent but as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺).[4][5] Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Challenge of Regioselectivity

With two different halogen substituents on the benzene ring, the primary scientific challenge is to control and understand where the incoming nitro group will be directed. Both fluorine and bromine are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less reactive than benzene itself.[6][7] However, they are also ortho, para-directors because of their positive resonance effect (+R), where their lone pairs of electrons can be donated to the aromatic π-system.[6][7]

In 2-bromo-3-fluorobenzene, these effects are in competition:

-

Fluorine (at C3): Directs ortho (to C2 and C4) and para (to C6).

-

Bromine (at C2): Directs ortho (to C1 and C3) and para (to C5).

Analyzing the possible positions for electrophilic attack:

-

Attack at C4: This position is ortho to the fluorine and meta to the bromine. The arenium ion intermediate formed by attack at this position is stabilized by the resonance effect of the fluorine atom.

-

Attack at C6: This position is para to the fluorine and ortho to the bromine. This position is also activated. However, it is subject to greater steric hindrance from the adjacent bromine atom.

-

Attack at C5: This position is para to the bromine and meta to the fluorine. This position is activated by the bromine.

-

Attack at C1: This position is ortho to the bromine and meta to the fluorine, but is sterically hindered.

The primary product formed is 2-bromo-1-fluoro-4-nitrobenzene, indicating that nitration occurs preferentially at the C4 position. This outcome suggests that the directing effect of the fluorine atom to its ortho position (C4) is the dominant influence, likely due to a combination of electronic activation and relatively lower steric hindrance compared to the C6 position.

Caption: Nitration mechanism and regioselectivity factors.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the nitration of 2-bromo-3-fluorobenzene. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.[8][9]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Example) | Moles (mol) |

| 2-Bromo-3-fluorobenzene | 190.99 | 1.646 | 9.55 g (5.8 mL) | 0.05 |

| Concentrated H₂SO₄ (98%) | 98.08 | 1.84 | 20 mL | ~0.37 |

| Concentrated HNO₃ (70%) | 63.01 | 1.42 | 5.0 mL | ~0.08 |

| Crushed Ice/Deionized Water | - | - | 200 g / 200 mL | - |

| Ethanol (for recrystallization) | - | - | As needed | - |

Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a 100 mL flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. While maintaining the low temperature and stirring, slowly add 5.0 mL of concentrated nitric acid dropwise. This process is highly exothermic.[3] Keep this mixed acid solution in the ice bath.

-

Reaction Setup: In a separate 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 9.55 g (5.8 mL) of 2-bromo-3-fluorobenzene.

-

Addition of Nitrating Mixture: Begin stirring the 2-bromo-3-fluorobenzene and cool the flask in an ice bath. Slowly add the cold nitrating mixture from the dropping funnel to the reaction flask over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to minimize the formation of dinitrated byproducts.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture warm to room temperature, continuing to stir for 1-2 hours.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.[5][10] The crude product should precipitate as a pale yellow solid.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.

Caption: Experimental workflow for synthesis.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a colorless to light yellow solid.[1]

Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization

The identity and purity of the final product, 2-bromo-3-fluoronitrobenzene, should be confirmed using standard analytical techniques.

-

Melting Point: The purified product should have a sharp melting point. Literature values are in the range of 55-58 °C.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of the nitro group. Look for two strong, characteristic absorption bands corresponding to the N-O stretching vibrations.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the final structure. Spectral data for this compound is available in chemical databases for comparison.[15]

Safety Precautions

Adherence to strict safety protocols is mandatory for this synthesis.

-

Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents.[3][16] They can cause severe chemical burns upon contact with skin or eyes and are destructive to mucous membranes if inhaled.[8][17] Always handle them in a fume hood while wearing a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[9][18][19]

-

Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and the potential for violent decomposition. Always use an ice bath for cooling and add reagents slowly.[5]

-

Work-up: Quenching the reaction mixture in water must be done slowly and carefully to manage the heat generated from the dilution of strong acids.

-

Waste Disposal: Acidic waste must be neutralized before disposal according to institutional and local environmental regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete reaction; insufficient nitrating agent. | Ensure proper stoichiometry; allow for adequate reaction time; confirm the concentration of acids. |

| Loss of product during work-up. | Ensure complete precipitation by using sufficient ice; avoid using excessive solvent during recrystallization. | |

| Formation of Dark Oil | Reaction temperature was too high, leading to oxidation. | Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture. |

| Dinitration Product | Reaction temperature too high; excess nitrating agent. | Carefully control the temperature and stoichiometry. Use the specified amounts of reagents.[5][20] |

| Product Fails to Crystallize | Presence of impurities; incorrect solvent. | Try adding a seed crystal; scratch the inside of the flask; try a different recrystallization solvent or solvent pair. |

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry. Retrieved from [Link]

-

2-Bromo-1-fluoro-3-nitrobenzene. (2024). ChemBK. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

-

Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022). Columbus Chemical. Retrieved from [Link]

-

Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from [Link]

-

What safety precautions should I take when handling nitric acid? (2024). Quora. Retrieved from [Link]

-

How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? (2018). Quora. Retrieved from [Link]

-

Experiment 11: Electrophilic Aromatic Substitution – Nitration. (n.d.). UW-Madison Chemistry. Retrieved from [Link]

-

Experiment 10: Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

1-Bromo-2-fluoro-3-nitrobenzene. (n.d.). Genome Context. Retrieved from [Link]

- Preparation method for 2-bromo-3-fluorobenzoic acid. (2014). Google Patents.

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

-

Which resonance structure BEST explains the REGIOSELECTIVITY for nitration of fluorobenzene? (2022). Transtutors. Retrieved from [Link]

-

Mononitration of bromo and fluorobenzene. (2020). Sciencemadness.org. Retrieved from [Link]

-

Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. Retrieved from [Link]

-

Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Moodie, R. B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PeerJ. Retrieved from [Link]

-

Nitration of Bromobenzene. (n.d.). Savita Pall and Chemistry. Retrieved from [Link]

-

Nitration of Bromobenzene. (n.d.). Scribd. Retrieved from [Link]

-

Moodie, R. B., et al. (1983). Thermodynamic nitration rates of aromatic compounds. Part 3. Nitration of aromatic compounds in concentrated aqueous trifluoromethanesulphonic acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]

-

2-Bromo-1-fluoro-3-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. savitapall.com [savitapall.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. labproinc.com [labproinc.com]

- 10. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 2-Bromo-3-fluoronitrobenzene (59255-94-6) 1H NMR [m.chemicalbook.com]

- 16. columbuschemical.com [columbuschemical.com]

- 17. 2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ehs.com [ehs.com]

- 19. quora.com [quora.com]

- 20. scribd.com [scribd.com]

Technical Guide: An In-Depth Examination of the Physical Properties of 2-Bromo-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-3-fluoronitrobenzene, with a specific focus on its melting and boiling points. Recognizing the critical role of accurate physical data in research and development, this document addresses the existing discrepancies in commercially available data for this compound. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction to 2-Bromo-3-fluoronitrobenzene

2-Bromo-3-fluoronitrobenzene (CAS No. 59255-94-6) is a halogenated nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring bromo, fluoro, and nitro groups on the benzene ring, allows for a wide range of chemical transformations. These functional groups can be selectively manipulated to introduce further complexity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

The precise physical properties of such a precursor are paramount for its effective use. Melting and boiling points, in particular, are fundamental parameters that inform purification techniques, reaction conditions, and safety protocols. An accurate understanding of these properties is therefore not merely academic but a prerequisite for reliable and scalable synthetic chemistry.

Physical Properties of 2-Bromo-3-fluoronitrobenzene

A review of commercially available data for 2-Bromo-3-fluoronitrobenzene reveals some inconsistencies in the reported melting and boiling points. This variation is not uncommon for specialty chemicals and can arise from differences in purity, measurement techniques, or the provisional nature of some data (e.g., predicted values).

Below is a summary of the available data from various chemical suppliers and databases:

| Physical Property | Reported Value Range | Source(s) |

| Melting Point | 42.0 - 44.0 °C | [1] |

| 55 - 58 °C | [1] | |

| Boiling Point | 222.3 ± 20.0 °C (Predicted) | [1] |

| 225 - 226 °C | [1] |

Expert Insight: The discrepancy in the reported melting points is significant and likely attributable to varying levels of purity between different batches or suppliers. A wider melting range often indicates the presence of impurities. The boiling point data is more consistent, with one value being a computational prediction. For exacting applications, experimental verification of these properties on the specific batch of material to be used is strongly recommended.

Experimental Determination of Physical Properties

To ensure the highest degree of accuracy and reproducibility, this section details the standard, validated laboratory procedures for determining the melting and boiling points of organic compounds like 2-Bromo-3-fluoronitrobenzene.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline 2-Bromo-3-fluoronitrobenzene is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a temperature probe.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Figure 1: Workflow for Melting Point Determination.

Causality and Trustworthiness: A narrow melting point range (typically less than 2 °C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting range. This self-validating aspect of the protocol provides an immediate assessment of sample quality.

Boiling Point Determination: Micro-Boiling Point Method

For determining the boiling point of small quantities of a liquid, the micro-boiling point method is highly efficient and accurate.

Methodology:

-

Sample Preparation: A small volume (a few drops) of molten 2-Bromo-3-fluoronitrobenzene is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil) or a heating block.

-

Heating and Observation: The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.

Figure 2: Workflow for Micro-Boiling Point Determination.

Expert Insight: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The stream of bubbles indicates that the vapor pressure exceeds the external pressure. As the liquid cools, the point at which the liquid is drawn into the capillary is the precise moment these two pressures are equal.

Conclusion

The physical properties of 2-Bromo-3-fluoronitrobenzene, particularly its melting and boiling points, are crucial for its application in synthetic chemistry. While commercially available data shows some variation, this guide provides a clear summary of the reported values and, more importantly, equips the researcher with robust, reliable, and verifiable experimental protocols to determine these properties with a high degree of confidence. Adherence to these standardized methods will ensure data integrity and contribute to the successful and safe utilization of this valuable chemical intermediate.

References

-

2-Bromo-1-fluoro-3-nitrobenzene , PubChem, National Center for Biotechnology Information. [Link]

-

Melting Point Determination , University of Calgary, Department of Chemistry. [Link]

-

Boiling Point Determination , University of Calgary, Department of Chemistry. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-fluoronitrobenzene: Structure, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and other halogens into aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-3-fluoronitrobenzene (CAS No. 59255-94-6) emerges as a pivotal building block, offering a unique constellation of functional groups that empower chemists to construct complex molecular architectures.[1] Its structure, featuring vicinal bromo and fluoro substituents alongside a nitro group, provides a versatile platform for a range of chemical transformations. This guide provides an in-depth analysis of its molecular structure, a detailed examination of its synthesis with an emphasis on the underlying chemical principles, comprehensive spectral characterization, and an exploration of its applications, particularly in the realm of drug discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical characteristics is fundamental to its effective use in a research and development setting.

Molecular Structure and Formula

The core of 2-Bromo-3-fluoronitrobenzene is a benzene ring substituted at the 1, 2, and 3 positions. Its IUPAC name is 2-bromo-1-fluoro-3-nitrobenzene.[2] The molecule's formula and key identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrFNO₂ | [3][4] |

| Molecular Weight | 219.99 g/mol | [2] |

| CAS Number | 59255-94-6 | [4] |

| IUPAC Name | 2-bromo-1-fluoro-3-nitrobenzene | [2] |

| Synonyms | 1-Nitro-2-bromo-3-fluorobenzene, 3-Fluoro-2-bromonitrobenzene | [4] |

The spatial arrangement of the electronegative fluorine atom, the bulky bromine atom, and the strongly electron-withdrawing nitro group dictates the molecule's reactivity and electronic properties.

Figure 1: 2D structure of 2-Bromo-3-fluoronitrobenzene.

Physicochemical Data

The physical properties of 2-Bromo-3-fluoronitrobenzene are critical for determining appropriate reaction conditions, solvents, and purification methods. It typically appears as a colorless crystal or light yellow solid.[3]

| Property | Value | Source(s) |

| Appearance | Colorless crystal or light yellow solid | [3] |

| Melting Point | 42.0-44.0 °C or 55-58 °C | [3][5] |

| Boiling Point | 222.3 ± 20.0 °C (Predicted) | [5] |

| Density | ~1.69 - 1.81 g/cm³ | [3][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [3] |

The variation in reported melting points may be due to different polymorphic forms or purity levels. Its solubility profile makes it highly compatible with common organic synthesis workflows.

Synthesis and Mechanistic Rationale

The primary route for the synthesis of 2-Bromo-3-fluoronitrobenzene is the electrophilic aromatic substitution (nitration) of 1-bromo-2-fluorobenzene.[5] Understanding the regioselectivity of this reaction is key to maximizing the yield of the desired product.

Regioselectivity in Electrophilic Nitration

The directing effects of the substituents on the starting material, 1-bromo-2-fluorobenzene, govern the position of the incoming nitronium ion (NO₂⁺).

-

Fluorine: A moderately deactivating group due to its strong inductive electron withdrawal (-I effect), but it is ortho, para-directing because of its ability to donate a lone pair of electrons via resonance (+R effect), which stabilizes the intermediate arenium ion.[6]

-

Bromine: Similar to fluorine, bromine is a deactivating, ortho, para-directing group. Its inductive effect outweighs its resonance effect.[7]

In 1-bromo-2-fluorobenzene, the substituents are ortho to each other. The potential positions for nitration are C3, C4, C5, and C6.

-

Position 3: Ortho to fluorine and meta to bromine.

-

Position 4: Para to fluorine and meta to bromine.

-

Position 5: Meta to fluorine and para to bromine.

-

Position 6: Ortho to bromine and meta to fluorine.

The formation of the target compound, 2-bromo-1-fluoro-3-nitrobenzene, results from nitration at the C3 position. This position is activated by the resonance effect of the adjacent fluorine atom and is sterically less hindered than the C6 position, which is flanked by the bulky bromine atom. The formation of the σ-complex (arenium ion) is the rate-determining step, and its stability dictates the major product.[8] The resonance stabilization provided by the fluorine at the C3 position makes this a favored pathway.

Figure 2: Logical workflow for the regioselective nitration.

Representative Experimental Protocol

Objective: To synthesize 2-Bromo-3-fluoronitrobenzene via electrophilic nitration of 1-bromo-2-fluorobenzene.

Materials:

-

1-Bromo-2-fluorobenzene (C₆H₄BrF, MW: 175.00 g/mol )

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid (e.g., 15 mL). Cool the flask in an ice bath to 0-5 °C. Slowly, and with constant stirring, add concentrated nitric acid (e.g., 5 mL) dropwise, ensuring the temperature remains below 10 °C. This exothermic reaction generates the nitronium ion electrophile.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-fluorobenzene (e.g., 5.0 g, 28.6 mmol) in dichloromethane (e.g., 20 mL). Cool this solution in an ice bath to 0-5 °C.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-bromo-2-fluorobenzene over 20-30 minutes. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-nitration (dinitration) or side reactions.[7]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker. This quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the final product, 2-bromo-3-fluoronitrobenzene, as a light yellow solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this compound. The mass spectrum provides the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a doublet of nearly equal intensity (the M⁺ and M+2 peaks) corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.[10] For C₆H₃⁷⁹BrFNO₂, the expected m/z is ~219. For C₆H₃⁸¹BrFNO₂, the expected m/z is ~221.

-

Key Fragments: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (M-46), NO (M-30), and O (M-16).[11] The loss of the bromine radical (M-79/81) to form a fluoronitrophenyl cation is also a probable fragmentation pathway.

A reference GC-MS spectrum shows a prominent molecular ion cluster at m/z 219 and 221, confirming the molecular formula and the presence of one bromine atom.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

-

¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) will show three distinct signals for the three aromatic protons. Each signal will appear as a multiplet due to coupling with the other protons (ortho, meta coupling) and with the ¹⁹F nucleus (H-F coupling). The proton ortho to the nitro group is expected to be the most downfield (highest ppm) due to the strong deshielding effect of the NO₂ group.

-

¹³C NMR: The spectrum will display six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the attached substituents. The carbon bearing the nitro group (C3) will be significantly deshielded. Furthermore, the signals will exhibit splitting due to C-F coupling, which can be observed over one, two, or three bonds with characteristic coupling constants (J-couplings).[13] The carbon directly attached to fluorine (C1) will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: This technique is highly sensitive to the fluorine environment. For an aryl fluoride, the chemical shift is expected in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal will be split by coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

NO₂ Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

Aromatic C=C: Stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-F Bond: A strong absorption band for the C-F stretch is typically found in the 1200-1300 cm⁻¹ region.

-

C-Br Bond: The C-Br stretching vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ range.

Applications in Drug Development and Chemical Synthesis

2-Bromo-3-fluoronitrobenzene is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical modifications.

Figure 3: Orthogonal reactivity of 2-Bromo-3-fluoronitrobenzene.

-

The Bromo Group: The C-Br bond serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amine fragments, rapidly building molecular complexity.

-

The Nitro Group: The nitro group can be readily reduced to an aniline (amino group) under various conditions (e.g., catalytic hydrogenation, or using metals like Fe, Sn, or Zn in acidic media).[12] The resulting 2-bromo-3-fluoroaniline is a valuable precursor for the synthesis of heterocycles, amides, and sulfonamides, which are common motifs in pharmacologically active compounds.

-

The Fluoro Group: While generally less reactive as a leaving group than nitro in nucleophilic aromatic substitution (SNAr), the fluorine atom significantly modulates the electronic properties of the molecule. Its high electronegativity can enhance binding affinities with protein targets through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[14] The nitro group strongly activates the ring towards SNAr, potentially allowing for the displacement of either the fluorine or bromine under specific conditions.

This trifecta of functionality makes 2-Bromo-3-fluoronitrobenzene a sought-after intermediate in the synthesis of kinase inhibitors, a major class of anti-cancer drugs, where substituted aromatic and heteroaromatic cores are prevalent.[15]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 2-Bromo-3-fluoronitrobenzene is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2][16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-3-fluoronitrobenzene is a high-value chemical intermediate whose utility is derived from the strategic placement of three distinct functional groups on an aromatic ring. Its synthesis, governed by the principles of electrophilic aromatic substitution, yields a molecule primed for sequential, controlled transformations. The ability to leverage the C-Br bond for cross-coupling, reduce the nitro group to a versatile amine, and exploit the electronic influence of the fluorine atom makes this compound a powerful tool in the synthetic chemist's arsenal. For researchers and professionals in drug development, a thorough understanding of its structure, synthesis, and reactivity is crucial for designing efficient synthetic routes to novel and impactful therapeutic agents.

References

-

SpectraBase. MS (GC) of 2-Bromo-1-fluoro-3-nitrobenzene. SpectraBase. [Link].

-

ChemBK. 2-Bromo-1-fluoro-3-nitrobenzene. ChemBK.com. [Link].

-

PubChem. 2-Bromo-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 2-Bromo-1-fluoro-3-nitrobenzene in Agrochemical and Dye Synthesis. [Link].

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-1-fluoro-3-nitrobenzene in Modern Chemical Synthesis. [Link].

-

ChemBK. 2-Bromo-1-fluoro-3-nitrobenzene. ChemBK.com. [Link].

-

PubChem. 2-Bromo-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link].

-

Science Learning Center, University of Michigan-Dearborn. Experiment : Synthesis of 1-Bromo-4-nitrobenzene. [Link].

- Google Patents. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene. .

- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid. .

-

S. O. Nilsson Lill, et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC, NIH. [Link].

-

SpectraBase. 3-Bromo-4-fluoro-1-nitrobenzene. SpectraBase. [Link].

-

MSU chemistry. Mass Spectrometry. Michigan State University. [Link].

-

SpectraBase. 2-BROMO-4-FLUORO-1-NITROBENZENE. SpectraBase. [Link].

-

PubChem. 1-Bromo-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link].

-

YouTube. Mass Spectrometry Fragmentation Part 1. Knowbee. [Link].

-

CHEMISTRY 1000. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link].

-

PubChem. 1-Bromo-2-fluorobenzene. National Center for Biotechnology Information. [Link].

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link].

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR spectrum [chemicalbook.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. spectrabase.com [spectrabase.com]

- 13. whitman.edu [whitman.edu]

- 14. spectrabase.com [spectrabase.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromo-3-fluoronitrobenzene: A Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data for 2-Bromo-3-fluoronitrobenzene (CAS No: 59255-94-6), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its spectral characteristics is paramount for structural verification, purity assessment, and reaction monitoring. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features through the lens of the molecule's unique electronic and structural properties.

Molecular Structure and Electronic Landscape

2-Bromo-3-fluoronitrobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₃BrFNO₂. The benzene ring is substituted with three distinct functional groups: a strongly electron-withdrawing nitro group (-NO₂), and two electronegative halogens, bromine (-Br) and fluorine (-F).

The interplay of these substituents dictates the molecule's reactivity and its spectroscopic signature. The nitro group exerts a powerful -I (inductive) and -R (resonance) effect, significantly deshielding the aromatic ring. The halogens also exhibit a -I effect, while their +R effect is weaker. This complex electronic environment results in a highly differentiated set of signals in NMR spectroscopy and characteristic absorption bands in IR spectroscopy.

Molecular Structure of 2-Bromo-3-fluoronitrobenzene

Caption: Ball-and-stick model of 2-Bromo-3-fluoronitrobenzene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Bromo-3-fluoronitrobenzene, providing detailed information about the hydrogen, carbon, and fluorine environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the three protons on the benzene ring. The strong deshielding effect of the nitro group will shift all protons downfield. The precise chemical shift and multiplicity of each proton are determined by its position relative to the three substituents and its coupling to neighboring protons and the fluorine atom.

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~8.0 - 8.2 | ddd | ³J(H6-H5) ≈ 8-9, ⁴J(H6-H4) ≈ 2-3, ⁴J(H6-F) ≈ 5-7 |

| H-4 | ~7.8 - 8.0 | ddd | ³J(H4-H5) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3, ³J(H4-F) ≈ 8-10 |

| H-5 | ~7.4 - 7.6 | t or dt | ³J(H5-H6) ≈ 8-9, ³J(H5-H4) ≈ 8-9, ⁵J(H5-F) ≈ 1-2 |

Causality Behind Assignments:

-

H-6: This proton is ortho to the powerfully electron-withdrawing nitro group, making it the most deshielded (highest chemical shift). It will be split by H-5 (ortho coupling, ³J), H-4 (para coupling, ⁴J), and the fluorine at C-3 (meta coupling, ⁴J).

-

H-4: This proton is adjacent to the fluorine atom and will experience strong through-bond coupling (³J). It is also deshielded by the para nitro group. It will be split by H-5 (ortho coupling, ³J), H-6 (para coupling, ⁴J), and F-3 (ortho coupling, ³J).

-

H-5: This proton is the most upfield of the three, being furthest from the nitro group. It is coupled to both H-4 and H-6 with similar ortho coupling constants, which may resolve as a triplet. A smaller long-range coupling to fluorine (⁵J) might also be observed, potentially resulting in a doublet of triplets.

Key Coupling Interactions in NMR

Caption: Diagram of key through-bond NMR coupling interactions.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will display six unique signals, one for each carbon in the aromatic ring. The chemical shifts are influenced by the attached substituent, and carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | ¹³C-¹⁹F Coupling (J_CF) |

| C-3 | ~158 - 162 | ¹J ≈ 250-270 Hz |

| C-1 | ~148 - 152 | ³J ≈ 3-5 Hz |

| C-5 | ~135 - 138 | ⁴J ≈ 1-3 Hz |

| C-4 | ~128 - 132 | ²J ≈ 20-25 Hz |

| C-6 | ~125 - 128 | ³J ≈ 3-5 Hz |

| C-2 | ~115 - 120 | ²J ≈ 20-25 Hz |

Causality Behind Assignments:

-

C-F Coupling: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the two nuclei. The direct one-bond coupling (¹J) is very large, while two-bond (²J) and three-bond (³J) couplings are progressively smaller.[1][2]

-

Chemical Shifts:

-

C-3: Directly bonded to the highly electronegative fluorine, this carbon is significantly deshielded and shows a very large ¹J coupling.

-

C-1: Attached to the nitro group, this carbon is also strongly deshielded.

-

C-2: The ipso-carbon bearing the bromine atom is shielded relative to other substituted carbons due to the "heavy atom effect."

-

The remaining carbons (C-4, C-5, C-6) are assigned based on established substituent effects in polysubstituted benzenes.

-

¹⁹F NMR Spectroscopy

Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique.[3] For 2-Bromo-3-fluoronitrobenzene, a single signal is expected. This signal will be split by the neighboring protons, H-4 (ortho, ³J) and potentially H-2 if present, though in this case it's a bromine, and a smaller coupling to H-6 (meta, ⁴J).

Predicted ¹⁹F NMR Data

| Nucleus | Predicted δ (ppm vs CFCl₃) | Multiplicity | Coupling Constants (Hz) |

| F-3 | ~ -110 to -115 | dd | ³J(F-H4) ≈ 8-10, ⁴J(F-H6) ≈ 5-7 |

Causality Behind Assignments: The chemical shift of fluorine in aromatic systems is highly sensitive to the electronic nature of the other ring substituents.[4] The presence of the ortho bromine and meta nitro group influences the electron density around the fluorine, determining its specific chemical shift. The multiplicity arises from coupling to the aromatic protons as described above.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups within the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600 - 1585, 1500 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1550 - 1520 | Very Strong | Asymmetric NO₂ Stretch |

| 1360 - 1330 | Strong | Symmetric NO₂ Stretch |

| 1250 - 1000 | Medium-Strong | C-F Stretch |

| 900 - 675 | Strong | C-H Out-of-plane Bending |

| ~750 | Medium-Strong | C-Br Stretch |

Interpretation: The most prominent and diagnostic peaks in the IR spectrum are the very strong asymmetric and symmetric stretching vibrations of the nitro group.[5] The presence of these two intense bands is a clear indicator of the -NO₂ functionality. The C-F and C-Br stretches appear in the fingerprint region, along with characteristic aromatic C=C stretching and C-H bending vibrations that confirm the substituted benzene core.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Key Features of the Mass Spectrum

-

Molecular Ion (M⁺): A key feature will be the presence of a pair of peaks for the molecular ion at m/z 219 and 221. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), which results in an M⁺ and M+2 peak of nearly equal intensity. This isotopic signature is a hallmark of a monobrominated compound.

-

Major Fragmentation Pathways: The fragmentation is driven by the stability of the aromatic ring and the nature of the substituents.

-

Loss of NO₂: A prominent fragment at m/z 173/175 ([M-46]⁺) corresponding to the loss of the nitro group.

-

Loss of NO: A fragment resulting from the loss of nitric oxide (30 amu) followed by rearrangement.

-

Loss of Br: A fragment at m/z 140 corresponding to the loss of the bromine radical.

-

Predicted Key Fragments

| m/z | Predicted Fragment Ion | Notes |

| 219 / 221 | [C₆H₃⁷⁹/⁸¹BrFNO₂]⁺ | Molecular ion peak showing the 1:1 bromine isotopic pattern. |

| 173 / 175 | [C₆H₃⁷⁹/⁸¹BrF]⁺ | Loss of the nitro group (-NO₂). |

| 140 | [C₆H₃FNO₂]⁺ | Loss of the bromine atom (-Br). |

Experimental Protocols for Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized protocols are essential.

Data Acquisition Workflow

Caption: Standardized workflow for spectroscopic data acquisition and analysis.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of 2-Bromo-3-fluoronitrobenzene and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ≥3 seconds, and a relaxation delay of 2-5 seconds are recommended.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) and a longer acquisition time with a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled spectrum using a spectral width appropriate for aromatic fluorine compounds (~50 ppm). Use CFCl₃ as an external reference (δ = 0 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. For ¹H NMR, calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a low-melting solid or oil, acquire the spectrum as a neat thin film between two salt plates (e.g., NaCl or KBr).

-

Background Collection: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching.

-

Mass Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺) and its M+2 isotope peak. Analyze the fragmentation pattern and compare it to known fragmentation rules for aromatic nitro-halo compounds.

Conclusion

The spectroscopic profile of 2-Bromo-3-fluoronitrobenzene is rich with structural information. ¹H, ¹³C, and ¹⁹F NMR spectra provide an unambiguous map of the atomic connectivity and electronic environment through chemical shifts and spin-spin coupling patterns. IR spectroscopy confirms the presence of the critical nitro and aromatic functionalities, while mass spectrometry validates the molecular weight and reveals characteristic isotopic patterns and fragmentation pathways. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important chemical intermediate.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Tantillo, D. J., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 11, 2026, from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved January 11, 2026, from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved January 11, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Retrieved January 11, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved January 11, 2026, from [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Solubility of 2-Bromo-3-fluoronitrobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-3-fluoronitrobenzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient drug development and chemical synthesis.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-3-fluoronitrobenzene (C₆H₃BrFNO₂), a critical building block in organic synthesis. We will delve into the physicochemical properties that govern its solubility, present qualitative solubility data, and provide a field-proven, self-validating experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems.

Introduction: The Strategic Importance of Solubility Data

2-Bromo-3-fluoronitrobenzene is a substituted aromatic compound utilized as a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and pesticides.[3] The efficiency of synthetic reactions, the viability of purification techniques such as crystallization, and the ultimate success of formulation and drug delivery strategies are all critically dependent on a thorough understanding of the solubility of this intermediate. Poor solubility can lead to challenges in reaction kinetics, reduced yields, and difficulties in achieving desired purity levels, making a priori knowledge of its behavior in different solvents an invaluable asset in process development and optimization.[1]

Physicochemical Profile of 2-Bromo-3-fluoronitrobenzene

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[4][5]

Molecular Structure and Polarity: 2-Bromo-3-fluoronitrobenzene possesses a benzene core functionalized with three distinct substituents: a bromine atom, a fluorine atom, and a nitro group.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, capable of participating in strong dipole-dipole interactions.

-

Fluoro (-F) and Bromo (-Br) Groups: As halogens, both are electronegative and contribute to the molecule's overall polarity and its ability to engage in dipole-dipole and London dispersion forces.

-

Benzene Ring: The aromatic ring itself is nonpolar and hydrophobic.

The combination of these functional groups results in a molecule with significant overall polarity, dominated by the influence of the nitro group. This structural feature suggests that 2-Bromo-3-fluoronitrobenzene will exhibit preferential solubility in polar organic solvents over nonpolar ones.

Key Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | [3][6][7] |

| Molecular Weight | ~220.00 g/mol | [6][8] |

| Appearance | Colorless crystal or light yellow solid | [3] |

| Melting Point | 55-58°C | [3] |

| Boiling Point | 225-226°C | [3] |

The compound's solid state at room temperature and its relatively modest melting point indicate that the crystal lattice energy, which must be overcome for dissolution to occur, is not prohibitively high.

Solubility Profile in Common Organic Solvents

While exhaustive quantitative data for 2-Bromo-3-fluoronitrobenzene is not widely available in published literature, a qualitative and predictive solubility profile can be constructed based on its physicochemical properties and reported observations. The compound is noted to be soluble in common organic solvents like ethanol, ether, and dichloromethane, while being only slightly soluble in water.[3]

Table 1: Predicted and Observed Solubility of 2-Bromo-3-fluoronitrobenzene

| Solvent | Solvent Type | Predicted Solubility | Rationale for Interaction |

| Methanol / Ethanol | Polar Protic | High | The hydroxyl (-OH) group can interact favorably with the polar nitro group of the solute. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions between acetone's carbonyl group and the solute's polar functional groups. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Capable of dipole-dipole interactions, effectively solvating the polar regions of the solute.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen allows for strong dipole-dipole interactions with the solute. |

| Acetonitrile | Polar Aprotic | Moderate | Its polarity allows for favorable dipole-dipole interactions, though potentially weaker than with acetone or THF. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester group provides polarity, but the ethyl group adds nonpolar character, leading to balanced solvating power. |

| Toluene | Nonpolar | Low | Primarily London dispersion forces, which are insufficient to overcome the solute's crystal lattice energy and self-association via dipole-dipole forces. |

| Hexane | Nonpolar | Very Low / Insoluble | Lacks the polarity required to effectively solvate the highly polar nitro and halogen functional groups. |

| Water | Polar Protic | Slightly Soluble | Despite water's high polarity, the large, hydrophobic benzene ring limits solubility.[3] |

Authoritative Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For definitive, quantitative solubility data, an experimental determination is essential. The shake-flask method is considered the "gold standard" for measuring thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9]

Principle: This method establishes an equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature.[2] By ensuring an excess of the solid is present, the resulting solution becomes saturated. The concentration of this saturated solution, once separated from the solid, represents the thermodynamic solubility.

Causality and Self-Validation: The trustworthiness of this protocol is rooted in its direct approach to achieving and verifying equilibrium. The continuous agitation ensures maximum contact between the solid and the solvent, accelerating the path to equilibrium.[10] The protocol's self-validating nature is confirmed by sampling at multiple extended time points (e.g., 24 and 48 hours) to ensure the measured concentration has reached a stable plateau, confirming that equilibrium has indeed been achieved.[10] The mandatory presence of excess solid throughout the experiment guarantees that the measured concentration is the solubility limit and not merely the concentration of a subsaturated solution.[10]

Detailed Step-by-Step Methodology:

-

Preparation of Materials:

-

Accurately weigh an amount of 2-Bromo-3-fluoronitrobenzene into several screw-cap vials. The amount should be substantially more than is expected to dissolve.

-

Select the desired organic solvents, ensuring they are of high purity (e.g., HPLC grade).

-

Prepare a series of standard solutions of 2-Bromo-3-fluoronitrobenzene of known concentrations in a suitable solvent for creating a calibration curve.

-

-

Preparation of Saturated Solution:

-

To each vial containing the excess solid, accurately dispense a known volume (e.g., 5.0 mL) of the chosen organic solvent.

-

Securely seal the vials to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the vials at a constant speed (e.g., 300 RPM) for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[10]

-

-

Sample Collection and Phase Separation:

-